5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole

Antibacterial Gram-negative Klebsiella pneumoniae

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole (CAS 187399-90-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-chloro-3-nitrophenyl group and at the 5-position with a chloromethyl moiety, with a molecular formula of C₉H₅Cl₂N₃O₃ and molecular weight of 274.06 g/mol. The compound is a synthetic intermediate belonging to the broader 1,2,4-oxadiazole class, a scaffold recognized for its metabolic stability, hydrogen-bonding capacity, and utility as an amide or ester bioisostere in medicinal chemistry.

Molecular Formula C9H5Cl2N3O3
Molecular Weight 274.06 g/mol
CAS No. 187399-90-2
Cat. No. B067244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole
CAS187399-90-2
Molecular FormulaC9H5Cl2N3O3
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NOC(=N2)CCl)[N+](=O)[O-])Cl
InChIInChI=1S/C9H5Cl2N3O3/c10-4-8-12-9(13-17-8)5-1-2-6(11)7(3-5)14(15)16/h1-3H,4H2
InChIKeyHKXJMFKBDCJXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole (CAS 187399-90-2): Core Chemical Profile and Procurement Baseline


5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole (CAS 187399-90-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-chloro-3-nitrophenyl group and at the 5-position with a chloromethyl moiety, with a molecular formula of C₉H₅Cl₂N₃O₃ and molecular weight of 274.06 g/mol . The compound is a synthetic intermediate belonging to the broader 1,2,4-oxadiazole class, a scaffold recognized for its metabolic stability, hydrogen-bonding capacity, and utility as an amide or ester bioisostere in medicinal chemistry [1]. The chloromethyl handle at the 5-position enables nucleophilic substitution reactions for further derivatization, while the nitro group at the 3-position of the phenyl ring serves as both a strong electron-withdrawing substituent and a potential precursor for amine generation via reduction .

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole: Why Structural Specificity Prevents Generic 1,2,4-Oxadiazole Substitution


Substitution with generic 1,2,4-oxadiazole analogs is scientifically unwarranted due to the extreme sensitivity of biological activity to the specific substitution pattern on both the oxadiazole core and the pendant aryl ring. The 3-(4-chloro-3-nitrophenyl) substitution in this compound creates a unique electronic environment characterized by the combined electron-withdrawing effects of both chloro and nitro groups in a specific 1,2,4-relationship, which directly influences the compound's reactivity, binding affinity to biological targets, and subsequent derivatization chemistry . Systematic structure-activity relationship (SAR) studies on the 1,2,4-oxadiazole antibiotic class have demonstrated that variations in the C-ring substitution pattern (corresponding to the phenyl group in this compound) can shift antibacterial activity from potent inhibition (MIC ≤ 0.5 μg/mL) to complete inactivity, with activity being highly dependent on the specific nature and position of substituents [1]. Furthermore, the 5-chloromethyl group provides a critical synthetic handle for further elaboration; replacing this with a methyl, hydrogen, or other inert group eliminates the compound's utility as a reactive intermediate for nucleophilic displacement reactions, thereby foreclosing entire downstream synthetic pathways [2].

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole: Quantified Differentiation Evidence Against In-Class Comparators


Validated Antibacterial Activity Against Klebsiella pneumoniae: Direct Evidence Supporting Candidate Selection Over Untested Analogs

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole has documented in vitro antibacterial activity against Klebsiella pneumoniae ATCC 10031, a clinically relevant Gram-negative pathogen, with activity measured after 48 hours using the broth microdilution technique [1]. In contrast, closely related analogs with modified substitution patterns on the oxadiazole core or pendant aryl ring show no detectable antibacterial activity under identical assay conditions, as demonstrated in systematic SAR studies where only compounds bearing specific substitution motifs exhibit measurable MIC values [2].

Antibacterial Gram-negative Klebsiella pneumoniae

Electron-Withdrawing Substitution Pattern: Quantified LogP Differentiation Enabling Improved Physicochemical Properties

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole exhibits a calculated octanol-water partition coefficient (LogP) of 2.7 [1]. This LogP value falls within the optimal range for oral bioavailability (LogP 1-3) as defined by Lipinski's Rule of Five, and is substantially lower than that of analogous compounds lacking the strongly electron-withdrawing nitro group or possessing additional hydrophobic substituents [2].

LogP Lipophilicity Drug-likeness

Chloromethyl Reactive Handle: Synthetic Versatility Not Available in Methyl- or Hydrogen-Substituted 1,2,4-Oxadiazole Analogs

The 5-chloromethyl group in 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole functions as an electrophilic center for nucleophilic displacement reactions with amines, thiols, alkoxides, and other nucleophiles, enabling rapid diversification into libraries of substituted 1,2,4-oxadiazole derivatives [1]. This reactive handle is absent in 5-methyl- or 5-unsubstituted 1,2,4-oxadiazole analogs, which are synthetic dead-ends incapable of undergoing further functionalization at the 5-position without de novo ring construction [2].

Synthetic intermediate Nucleophilic substitution Derivatization

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole: Evidence-Backed Research and Industrial Application Scenarios


Antibacterial Discovery: Prioritized Candidate for Gram-Negative Pathogen Screening Based on Documented Klebsiella pneumoniae Activity

This compound is suitable for inclusion as a prioritized hit in antibacterial discovery programs targeting Gram-negative pathogens, specifically Klebsiella pneumoniae, based on its documented in vitro antibacterial activity against K. pneumoniae ATCC 10031 as measured by broth microdilution after 48 hours [1]. Procurement is warranted for laboratories conducting focused antimicrobial screening against Enterobacteriaceae, where this compound provides a starting point for hit-to-lead optimization and SAR expansion, particularly given the class-level observation that only specifically substituted 1,2,4-oxadiazoles exhibit measurable antibacterial activity [2].

Medicinal Chemistry Library Synthesis: Versatile Building Block for 5-Position Derivatization via Nucleophilic Displacement

The 5-chloromethyl group enables this compound to serve as a versatile electrophilic building block for the synthesis of diverse 1,2,4-oxadiazole derivative libraries. Procurement is justified for medicinal chemistry laboratories seeking to generate focused compound collections for SAR studies, lead optimization campaigns, or biological target screening, as the chloromethyl handle permits rapid diversification through nucleophilic substitution with amines, thiols, and alkoxides [1].

Lead Optimization: Selection Over More Lipophilic 1,2,4-Oxadiazole Analogs to Maintain Favorable Drug-Like Physicochemical Profile

This compound should be selected over 1,2,4-oxadiazole analogs with higher calculated LogP values (e.g., alkyl-substituted or unsubstituted phenyl derivatives) when maintaining an optimal lipophilicity profile is a program objective. Its calculated LogP of 2.7 falls within the optimal range for oral bioavailability (LogP 1-3) [1], whereas comparator analogs lacking the nitro group or bearing additional hydrophobic substituents exhibit LogP values of 3.5-5.0, placing them outside the optimal drug-likeness window and increasing the risk of poor solubility and metabolic instability [2].

Chemical Biology Probe Development: Scaffold for Generating Functionalized Probes via Reductive Amination of the Nitro Group

The 3-nitro group on the pendant phenyl ring serves as a latent amine precursor that can be reduced to generate a primary aromatic amine, which can subsequently be functionalized with affinity tags (biotin), fluorescent labels (fluorophores), or photoaffinity probes (diazirines) for chemical biology applications. This dual functionalization capacity—5-position derivatization via the chloromethyl group and 3-position derivatization via the nitro group—distinguishes this compound from 1,2,4-oxadiazoles lacking a reducible nitro moiety and supports its procurement for target identification and mechanism-of-action studies [3].

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